synthesis and properties of N4-Benzoyl-3'-deoxycytidine
synthesis and properties of N4-Benzoyl-3'-deoxycytidine
An In-depth Technical Guide to the Synthesis and Properties of N4-Benzoyl-3'-deoxycytidine
Introduction: Unveiling a Strategic Nucleoside Analog
In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Their efficacy lies in their structural mimicry of natural nucleosides, allowing them to deceptively enter cellular metabolic pathways and disrupt nucleic acid replication. Within this critical class of molecules, N4-Benzoyl-3'-deoxycytidine stands out as a compound of significant interest.[1]
This technical guide provides an in-depth exploration of N4-Benzoyl-3'-deoxycytidine, moving beyond simple data points to elucidate the scientific rationale behind its synthesis, properties, and mechanism of action. The molecule's design is a strategic convergence of two key modifications:
-
The 3'-Deoxyribose Moiety: The absence of the hydroxyl group at the 3' position of the sugar is a critical feature. Once incorporated into a growing DNA strand, it acts as a definitive chain terminator, as the phosphodiester bond required for the addition of the next nucleotide cannot be formed.[2][3] This immediate halt to DNA replication is a powerful mechanism for inhibiting the proliferation of cancer cells or the propagation of viruses.
-
The N4-Benzoyl Group: This functional group, attached to the exocyclic amine of the cytosine base, serves a dual purpose. Primarily, it functions as a lipophilic protecting group, enhancing the molecule's stability and its ability to permeate cell membranes. This modification often converts the nucleoside into a prodrug, which, once inside the target cell, can be enzymatically cleaved to release the active 3'-deoxycytidine metabolite.[4]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust chemical protocols.
Section 1: Strategic Synthesis of N4-Benzoyl-3'-deoxycytidine
The synthesis of N4-Benzoyl-3'-deoxycytidine is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The primary challenge is to acylate the N4-amino group of the cytosine base without reacting with the hydroxyl groups on the sugar moiety. A common and effective strategy involves the transient protection of the hydroxyl groups, followed by benzoylation and subsequent deprotection.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the parent nucleoside, 3'-deoxycytidine, and proceeds through a protection-acylation-deprotection sequence. This ensures high yields and purity of the final product.
Caption: Synthetic workflow for N4-Benzoyl-3'-deoxycytidine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize N4-Benzoyl-3'-deoxycytidine from 3'-deoxycytidine via a transient silylation method.
Materials:
-
3'-deoxycytidine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation (Anhydrous Conditions):
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3'-deoxycytidine (1 equivalent).
-
Causality: Nucleoside chemistry is highly sensitive to water. Anhydrous conditions prevent the hydrolysis of silylating and acylating reagents and avoid unwanted side reactions.
-
-
Transient Silylation:
-
Anhydrous pyridine (as solvent) is added to the flask to dissolve the 3'-deoxycytidine. The solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (TMSCl, 2.5 equivalents) is added dropwise via the dropping funnel over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
Causality: TMSCl reacts with the 5' and 2' hydroxyl groups to form bulky trimethylsilyl ethers. This "transient protection" masks these nucleophilic sites, directing the subsequent acylation exclusively to the N4-amino group.[5] Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during silylation.
-
-
Selective N4-Benzoylation:
-
The reaction mixture is cooled back down to 0 °C.
-
Benzoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours, then at room temperature overnight.
-
Causality: With the hydroxyls blocked, the benzoyl chloride selectively acylates the exocyclic N4-amino group.[5] Using a slight excess of benzoyl chloride ensures complete conversion. The reaction is started at a low temperature to control its exothermicity.
-
-
Deprotection and Workup:
-
The reaction is cooled to 0 °C, and cold water is slowly added to quench excess reagents. This is followed by the addition of methanol. The mixture is stirred for 1 hour.
-
Causality: The silyl protecting groups are labile and easily removed by the aqueous/methanolic workup, regenerating the hydroxyl groups.
-
The mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acidic byproducts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Fractions containing the desired product (identified by TLC) are pooled and concentrated to yield N4-Benzoyl-3'-deoxycytidine as a white to off-white solid.[]
-
Section 2: Physicochemical and Spectroscopic Properties
The physical and spectral data are essential for verifying the identity, purity, and structure of the synthesized compound.
Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇N₃O₅ | [1][] |
| Molecular Weight | 331.33 g/mol | [1][7] |
| Appearance | White to Off-white Crystalline Powder | [] |
| Purity | Typically ≥95% | [] |
| Storage Conditions | 2°C - 8°C, protect from light | [7] |
Spectroscopic Profile
While specific spectra for N4-Benzoyl-3'-deoxycytidine are not widely published, its profile can be accurately predicted based on its structure and data from closely related analogs like N4-Benzoyl-2'-deoxycytidine.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include:
-
Aromatic Protons: Multiplets between δ 7.4-8.2 ppm corresponding to the protons of the benzoyl group.
-
Cytosine Protons: Two doublets, one for H6 (around δ 8.0-8.5 ppm) and one for H5 (around δ 7.2-7.5 ppm).
-
Anomeric Proton (H1'): A triplet or doublet of doublets around δ 6.0-6.3 ppm, characteristic of the β-anomer.
-
Sugar Protons (H2', H3', H4', H5'): Complex multiplets in the δ 2.0-4.5 ppm range. The signals for the H3' protons would appear as a multiplet, distinct from the H2' protons, confirming the 3'-deoxy structure.
-
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 332.12.
Section 3: Biological Activity and Rationale for Drug Design
The therapeutic potential of N4-Benzoyl-3'-deoxycytidine is rooted in its design as a prodrug that delivers a potent DNA chain terminator.
Mechanism of Action: A Prodrug Approach to Chain Termination
The molecule's journey from administration to therapeutic action follows a logical, multi-step intracellular pathway.
-
Cellular Uptake and Prodrug Cleavage: The lipophilic benzoyl group facilitates passive diffusion across the cell membrane. Once inside the cytoplasm, cellular amidases or esterases are hypothesized to hydrolyze the N4-benzoyl bond, releasing the active parent nucleoside, 3'-deoxycytidine.[4]
-
Anabolic Phosphorylation: The released 3'-deoxycytidine is a substrate for cellular kinases. It is sequentially phosphorylated, first by deoxycytidine kinase (dCK) to the monophosphate, and subsequently to the active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).[2][3]
-
DNA Chain Termination: 3'-dCTP mimics the natural substrate dCTP and is recognized by viral or cellular DNA polymerases. During DNA replication, the polymerase incorporates 3'-dCTP into the growing DNA strand. However, because the molecule lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, the chain elongation process is irrevocably halted.[9][10]
Caption: Bioactivation pathway of N4-Benzoyl-3'-deoxycytidine.
Therapeutic Potential
-
Anticancer Activity: Cancer cells are characterized by rapid and uncontrolled proliferation, making them highly dependent on continuous DNA synthesis. By terminating DNA chain elongation, N4-Benzoyl-3'-deoxycytidine can selectively target these rapidly dividing cells, inducing apoptosis.[9][10] This mechanism is shared by many successful nucleoside analog drugs, such as Gemcitabine and Cytarabine.[2]
-
Antiviral Activity: Many viruses, particularly DNA viruses or retroviruses (like HIV), rely on their own or host DNA polymerases for replication. The active metabolite, 3'-dCTP, can be incorporated by viral polymerases (including reverse transcriptases), leading to the termination of viral genome synthesis and thus inhibiting viral propagation.[1]
Conclusion
N4-Benzoyl-3'-deoxycytidine is a thoughtfully designed molecule that leverages fundamental principles of medicinal chemistry and molecular biology. Its synthesis, while requiring careful execution, follows a logical and reproducible pathway. Its properties are defined by the strategic inclusion of a 3'-deoxy moiety for DNA chain termination and an N4-benzoyl group for enhanced stability and cellular delivery. As a prodrug of a potent DNA replication inhibitor, it holds significant promise as a scaffold for the development of next-generation antiviral and anticancer therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this compelling nucleoside analog.
References
-
Kawaguchi, T., et al. (1989). Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN). Chemical & Pharmaceutical Bulletin, 37(9), 2547-9. [Link]
-
PubChem. 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. [Link]
-
PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]
-
BrainKart. Deoxycytidine Analogs. [Link]
-
Oncohema Key. Cytidine Analogues. [Link]
Sources
- 1. CAS 161110-00-5: N4-BENZOYL-3'-DEOXYCYTIDINE | CymitQuimica [cymitquimica.com]
- 2. brainkart.com [brainkart.com]
- 3. Cytidine Analogues | Oncohema Key [oncohemakey.com]
- 4. Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
